Cas no 1858256-37-7 (Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]-)
![Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- structure](https://ja.kuujia.com/scimg/cas/1858256-37-7x500.png)
Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]-
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- MDL: MFCD29066100
- インチ: 1S/C13H8F4O2S2/c14-9-1-5-11(6-2-9)21(18,19)12-7-3-10(4-8-12)20-13(15,16)17/h1-8H
- InChIKey: QNQZGIQSGRHYIK-UHFFFAOYSA-N
- ほほえんだ: C1(S(C2=CC=C(F)C=C2)(=O)=O)=CC=C(SC(F)(F)F)C=C1
Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB274985-5 g |
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone; . |
1858256-37-7 | 5 g |
€1,090.00 | 2023-07-20 | ||
abcr | AB274985-1g |
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone; . |
1858256-37-7 | 1g |
€490.00 | 2025-02-20 | ||
abcr | AB274985-1 g |
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone; . |
1858256-37-7 | 1 g |
€490.00 | 2023-07-20 | ||
abcr | AB274985-5g |
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone; . |
1858256-37-7 | 5g |
€1090.00 | 2025-02-20 |
Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]-に関する追加情報
Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- (CAS No. 1858256-37-7): A Comprehensive Overview
Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]-, identified by its CAS number 1858256-37-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications.
The molecular framework of Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- consists of a benzene ring substituted with two distinct functional groups: a 4-fluorophenylsulfonyl group at the 1-position and a trifluoromethylthio group at the 4-position. This dual substitution pattern imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for designing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the development of compounds with fluorine and trifluoromethyl substituents due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The presence of these groups in Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- suggests that it may possess similar advantages, making it a valuable compound for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The structural features of Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]-, particularly the sulfonyl and trifluoromethylthio groups, are known to interact favorably with the active sites of kinases, potentially leading to the development of potent inhibitors.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, fluorine atoms can increase lipophilicity and reduce metabolic clearance, while trifluoromethyl groups can enhance binding affinity and selectivity. The combination of these effects makes Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- an intriguing candidate for further investigation.
The synthesis of Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the 4-fluorophenylsulfonyl group typically involves sulfonylation reactions, while the addition of the trifluoromethylthio group can be accomplished through thiolation or metal-catalyzed cross-coupling reactions. Advanced synthetic techniques, such as palladium-catalyzed reactions and flow chemistry, have been employed to improve efficiency and scalability.
In terms of biological activity, preliminary studies have suggested that Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- may exhibit inhibitory effects on certain kinases and other enzymes involved in disease pathways. These findings are particularly exciting given the growing interest in targeted therapies for conditions such as cancer and inflammatory diseases. Further preclinical studies are needed to fully elucidate its pharmacological profile and potential therapeutic applications.
The compound's structural complexity also opens up possibilities for derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its properties to enhance efficacy and minimize side effects. This flexibility makes Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- a versatile scaffold for developing novel drug candidates.
The use of computational methods has also been instrumental in understanding the behavior of this compound. Molecular modeling techniques can predict how it interacts with biological targets at the atomic level, providing valuable insights into its mechanism of action. These computational approaches complement experimental studies and accelerate the drug discovery process.
In conclusion, Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]- (CAS No. 1858256-37-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development. As research in this field continues to advance, compounds like this one are likely to play a crucial role in the discovery and development of new therapeutic agents.
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